2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide
Overview
Description
2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI key is XEANSVLDCCFVLI-UHFFFAOYSA-N . The compound appears as a powder .Physical and Chemical Properties Analysis
The compound is a powder in appearance . It has a molecular weight of 204.15 . The compound’s InChI key is XEANSVLDCCFVLI-UHFFFAOYSA-N .Scientific Research Applications
Chemistry and Complex Formation
Functionalized acid amides, like pyridine-substituted amides, are significant in various fields, including biology, medicine, and environmental chemistry. They are particularly important due to their excellent chelating properties. These properties can be altered by introducing electron-donating substituents into the heterocycle. Research by Smolentsev (2017) explored copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. These studies reveal the impact of steric hindrance on coordination number and geometry in such complexes (Smolentsev, 2017).
Reactivity in Organic Synthesis
In organic chemistry, trifluoroacetamide derivatives, such as 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide, are often used in reactions with alkenes and dienes. Shainyan et al. (2015) examined the reactions of trifluoroacetamide with different alkenes and dienes, highlighting its utility in forming various iodinated and cyclized products (Shainyan et al., 2015).
Applications in Photovoltaic Efficiency and Ligand-Protein Interactions
A study by Mary et al. (2020) delved into the synthesis of benzothiazolinone acetamide analogs, including derivatives of N-(pyridin-2-yl)acetamide. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Furthermore, their interaction with proteins like Cyclooxygenase 1 (COX1) was explored using molecular docking studies (Mary et al., 2020).
Synthesis and Structural Analysis
The synthesis of various derivatives of N-(pyridin-2-yl)acetamides, including compounds similar to this compound, has been extensively researched. Studies often focus on creating new compounds and analyzing their structural and spectroscopic features. Sterkhova et al. (2019) investigated the preparation and molecular structure of such compounds, providing insights into their properties and potential applications (Sterkhova et al., 2019).
Herbicidal and Pharmaceutical Applications
The utility of N-(pyridin-2-yl)acetamide derivatives in the agricultural sector has also been explored. Wu et al. (2011) synthesized novel compounds exhibiting herbicidal activity against various weeds. This highlights the potential of such derivatives in agricultural applications (Wu et al., 2011). Additionally, derivatives of N-(pyridin-2-yl)acetamides have been studied for their potential as muscarinic agonists and antiallergic agents, as seen in research by Pukhalskaya et al. (2010) and Menciu et al. (1999) (Pukhalskaya et al., 2010) (Menciu et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANSVLDCCFVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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